Vanillic Acid

Antioxidant Activity Lipid Peroxidation Phenolic Acids

Choose vanillic acid for research applications where generic substitution fails. Unlike vanillin, vanillic acid provides superior reducing power, lipid peroxidation inhibition, and radical scavenging. It uniquely induces mitochondrial biogenesis in neuronal cells (upregulating PGC-1α, TFAM) and modulates Parkinson’s-related PARK2/LRRK2 genes—activities absent in ferulic acid or vanillin. With anti-inflammatory efficacy comparable to chlorogenic acid and DNA-protective antioxidant effects without the cytotoxicity of gallic acid, vanillic acid is a stable, high-yield bioconversion endpoint (85‑89% molar yield from ferulic acid) and a direct precursor to APIs like etamivan and brovanexine. Available in ≥98% purity for neuroscience, inflammation, and pharmaceutical intermediate research.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 121-34-6
Cat. No. B118912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillic Acid
CAS121-34-6
Synonyms4 Hydroxy 3 methoxybenzoic Acid
4-Hydroxy-3-methoxybenzoic Acid
Acid, 4-Hydroxy-3-methoxybenzoic
Acid, p-Hydroxy-m-methoxy-benzoic
Acid, Vanillic
p Hydroxy m methoxy benzoic Acid
p-Hydroxy-m-methoxy-benzoic Acid
Vanillic Acid
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)O
InChIInChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)
InChIKeyWKOLLVMJNQIZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility1.5 mg/mL at 14 °C
slightly soluble in water;  soluble in organic solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillic Acid (CAS 121-34-6) for Research and Industrial Procurement: A Comparative Phenolic Acid Selection Guide


Vanillic acid (VA; 4-hydroxy-3-methoxybenzoic acid) is a naturally occurring monohydroxy monomethoxy benzoic acid derivative widely present in plant species, fermented foods, and lignin degradation products [1]. It serves as the oxidized form and principal in vivo metabolite of vanillin, and functions as a key intermediate in the two-step bioconversion pathway from ferulic acid to vanillin . As a member of the hydroxybenzoic acid family—alongside gallic acid, protocatechuic acid, syringic acid, and p-hydroxybenzoic acid—VA exhibits a distinct substitution pattern (one hydroxyl at C4, one methoxy at C3) that fundamentally differentiates its reactivity, bioavailability, and biological activity profile from both more heavily substituted analogs and its aldehyde precursor [2].

Why Vanillic Acid Cannot Be Interchanged with Vanillin, Ferulic Acid, or Isomeric Analogs in Critical Applications


Despite their metabolic and structural proximity, vanillic acid exhibits fundamentally distinct performance characteristics from its closest comparators across multiple therapeutically and industrially relevant dimensions. While vanillin is a superior peroxyl radical scavenger in the ORAC assay, VA outperforms vanillin in reducing power, lipid peroxidation inhibition, and three model radical assays [1]. Substituting ferulic acid for VA fails to replicate VA's selective mitochondrial biogenesis induction in neuronal cells [2]. Replacing VA with its isomer o-vanillic acid yields weak antioxidant activity coupled with elevated cytotoxicity—an unacceptable trade-off for applications requiring oxidative protection without cell toxicity [3]. Even within the hydroxybenzoic acid family, gallic acid's strong antioxidant capacity comes with DNA-damaging cytotoxicity, whereas VA provides DNA protection without cytotoxic effects [4]. These divergences—rooted in differences in oxidation state, hydroxyl group density, and methoxy positioning—render generic substitution scientifically invalid for applications demanding specific activity profiles.

Vanillic Acid Procurement Evidence: Quantitative Differentiation Against Comparators in Antioxidant, Anti-Inflammatory, and Antibacterial Assays


Vanillic Acid vs. Vanillin: Superior Reducing Power and Lipid Peroxidation Inhibition in Multi-Assay Antioxidant Comparison

In a direct head-to-head comparison of vanillic acid and vanillin isolated from Origanum vulgare, vanillic acid demonstrated unequivocally stronger antioxidant activity across three distinct functional dimensions: free radical scavenging activity, reducing power, and inhibition of lipid peroxidation [1]. This multi-parameter superiority distinguishes VA from its aldehyde precursor for applications where comprehensive oxidative protection—beyond single-mechanism radical quenching—is required.

Antioxidant Activity Lipid Peroxidation Phenolic Acids Oxidative Stress

Vanillic Acid vs. Chlorogenic Acid: Comparable Anti-Inflammatory Efficacy in LPS-Stimulated PBMC Cytokine Suppression

In a direct head-to-head comparison using LPS-stimulated human peripheral blood mononuclear cells (PBMCs), vanillic acid at 50 μg/mL demonstrated anti-inflammatory efficacy comparable to chlorogenic acid—a well-established reference anti-inflammatory phenolic acid—with no statistically significant difference in downregulating ELA-2 (p > 0.05) [1]. VA also significantly inhibited LPS-induced production of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in separate studies [2], and in chondrocyte models, VA treatment inhibited multiple cytokines including INFγ, IL-1β, IL-2, IL-4, IL-12, IL-13, IL-6, IL-8, and TNF-α [3].

Anti-Inflammatory Cytokine Inhibition Immunomodulation NF-κB Pathway

Vanillic Acid vs. Ferulic Acid: Divergent Performance in Cellular Antioxidant Activity Assays

In a comprehensive multi-assay comparison of phenolic acid standards, vanillic acid and ferulic acid—metabolically linked compounds—exhibited markedly different antioxidant profiles that preclude functional interchangeability. While both compounds showed comparable performance in the ORAC assay (VA: 5972.42 ± 137.70 μmol TE/g; FA: 5683.99 ± 119.02 μmol TE/g), ferulic acid demonstrated dramatically superior peroxyl radical scavenging capacity in the PSC assay (FA: 2367.95 ± 111.21 μmol TE/g vs. VA: 565.39 ± 13.04 μmol TE/g) and higher cellular antioxidant activity (FA: 259.21 ± 12.69 μmol QE/g vs. VA: 156.81 ± 6.06 μmol QE/g) [1]. The EC50 values further differentiate the two: VA at 30.01 ± 0.74 μg/mL versus FA at 18.17 ± 0.83 μg/mL [1].

Cellular Antioxidant Activity Peroxyl Radical Scavenging Phenolic Acid Comparison Oxidative Stress

Vanillic Acid vs. o-Vanillic Acid: Structural Isomerism Dictates Opposing Antioxidant and Cytotoxicity Profiles

In a recent comprehensive spectroscopic and biological study (Scientific Reports, 2025), vanillic acid and its positional isomers exhibited fundamentally divergent biological activities driven by differences in electronic structure [1]. o-Vanillic acid, characterized by the highest reactivity among the isomers, was identified as a weak antioxidant and the best cytotoxic compound. Vanillic acid (4-hydroxy-3-methoxy substitution) demonstrated a more balanced profile with moderate antioxidant activity and lower cytotoxicity [1]. The study explicitly noted that no direct correlation was observed between the antioxidant activity of vanillic acids and their toxic effect on model cell lines, indicating that these two properties are independently tunable based on substitution pattern [1]. Additionally, enzyme specificity studies demonstrate that vanillic acid formation from vanillin is completely inhibited by isovanillin (an aldehyde oxidase inhibitor), whereas disulfiram (aldehyde dehydrogenase inhibitor) inhibits acid formation by only 16% [2].

Isomer Comparison Antioxidant Activity Cytotoxicity Structure-Activity Relationship

Vanillic Acid vs. Protocatechuic Acid: Comparable Antibacterial MIC Against Uropathogenic E. coli

In a direct comparative study evaluating single and combined use of phenolic compounds against uropathogenic Escherichia coli, vanillic acid demonstrated antibacterial activity comparable to protocatechuic acid—a structurally related dihydroxy analog—at both planktonic and biofilm levels [1]. The minimum inhibitory concentrations (MIC) were quantified as 12.98 mM for protocatechuic acid and 11.80 mM for vanillic acid, representing a modest 9% improvement in potency for VA [1]. Notably, combining sub-MIC concentrations (1.62 mM protocatechuic acid + 0.74 mM vanillic acid + 0.05 mM catechin) produced a synergistic antibacterial effect [1].

Antibacterial Activity Minimum Inhibitory Concentration Phenolic Acid Comparison E. coli

Vanillic Acid vs. Ferulic Acid Bioconversion: High-Yield Microbial Production from Lignin-Derived Feedstock

Vanillic acid can be produced with exceptionally high molar yields from ferulic acid via microbial bioconversion—a route that simultaneously valorizes lignin-derived feedstocks and provides an alternative sourcing pathway distinct from chemical oxidation of vanillin [1]. Microbial degradation studies demonstrate that ferulic acid (5-10 mM) is converted to vanillic acid with stable accumulation at 85-89% molar yield, achieving concentrations of 760-1540 mg/L across the temperature range tested [1]. This contrasts with ferulic acid bioconversion to vanillin, where further oxidation to VA often represents an undesired side reaction that reduces vanillin yield unless carefully controlled [2].

Bioconversion Lignin Valorization Ferulic Acid Sustainable Production

Vanillic Acid Application Scenarios: Where Comparative Evidence Supports Procurement Decisions Over Alternative Phenolic Acids


Neuroprotection Research: Mitochondrial Biogenesis Stimulation in Parkinson's Disease Models

Vanillic acid (300 μM, non-toxic dose) significantly increased mRNA expression of mitochondrial biogenesis markers PGC-1α and TFAM in SH-SY5Y neuroblastoma cells, and elevated mitochondrial DNA copy number and mitochondrial mass after 24-hour treatment [1]. Critically, VA altered the expression of PD-related genes PARK2 and LRRK2—mutations of which cause familial Parkinson's disease [1]. Ferulic acid and vanillin do not demonstrate this specific mitochondrial biogenesis induction profile in neuronal cells. For researchers investigating mitochondrial dysfunction in neurodegeneration, VA offers a validated small-molecule tool with characterized gene expression effects on disease-relevant PARK genes.

Anti-Inflammatory Screening and Immunomodulation: Cytokine Panel Suppression Comparable to Chlorogenic Acid

Vanillic acid demonstrates anti-inflammatory efficacy comparable to chlorogenic acid—a well-validated reference compound—in LPS-stimulated PBMC assays at 50 μg/mL (p > 0.05 for ELA-2 downregulation) [2]. Additionally, VA significantly inhibits LPS-induced production of TNF-α and IL-6 in macrophages [3], and in human osteoarthritic chondrocytes suppresses a broad panel of cytokines including INFγ, IL-1β, IL-2, IL-4, IL-12, IL-13, IL-6, IL-8, and TNF-α [4]. For researchers seeking a cost-effective anti-inflammatory phenolic acid with efficacy benchmarked against chlorogenic acid, VA represents a validated alternative for both in vitro screening and in vivo inflammatory disease models.

Lignin Valorization and Bio-Based Chemical Production: High-Yield Ferulic Acid Bioconversion Platform

Vanillic acid serves as the stable, high-yield endpoint of ferulic acid microbial bioconversion, achieving 85-89% molar yield with accumulation of 760-1540 mg/L [5]. Unlike vanillin production—where VA represents an undesired over-oxidation side product requiring careful process control—VA production can be optimized as the intended target. For industrial biotechnology operations seeking to valorize lignin-derived ferulic acid streams into a stable aromatic platform chemical, VA offers a more straightforward process engineering target than vanillin.

Pharmaceutical Intermediate Synthesis: Precursor to Etamivan, Brovanexine, and Modecainide

Vanillic acid is an established precursor in the synthesis of multiple active pharmaceutical ingredients including the analeptic drug etamivan, the mucolytic agent brovanexine, the antiarrhythmic compound modecainide, and the choleretic agent vanitiolide [6]. For pharmaceutical manufacturing and medicinal chemistry applications requiring a benzoic acid scaffold with 4-hydroxy-3-methoxy substitution, VA provides direct synthetic access to these therapeutic agents. Vanillin, in contrast, requires initial oxidation to the carboxylic acid before entering these synthetic pathways, adding an extra processing step and associated cost.

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